molecular formula C7H6N2O B1417614 1H-Indazol-6-ol CAS No. 23244-88-4

1H-Indazol-6-ol

Cat. No. B1417614
Key on ui cas rn: 23244-88-4
M. Wt: 134.14 g/mol
InChI Key: NUYZVDBIVNOTSC-UHFFFAOYSA-N
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Patent
US08377983B2

Procedure details

To a stirred suspension of 6-aminoindazole (20 mmol) in concentrated HCl (6 mL) at 0° C. was added a solution of NaNO2 (22 mmol) in water (12 mL) in portions. During the addition, the temperature of the reaction mixture was maintained at 0-5° C., and the stirring continued for additional 45 min. The contents were then added into a flask containing 1% aqueous HCl (200 mL), and heated at 100° C. The reaction mixture was then stirred at 100° C. for 5 h. The contents were cooled to RT, neutralized to pH 7 using 5% aqueous Na2CO3, and extracted with EtOAc (2×70 mL). Combined organic layers were washed with brine and dried over anhydrous Na2SO4. Removal of solvent under vacuum provided 6-hydroxyindazole as dark brown solid, which was used for further transformation without any purification.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mmol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1.N([O-])=[O:12].[Na+].C([O-])([O-])=O.[Na+].[Na+]>Cl.O>[OH:12][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
NC1=CC=C2C=NNC2=C1
Name
Quantity
6 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
22 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 100° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
ADDITION
Type
ADDITION
Details
The contents were then added into a flask
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×70 mL)
WASH
Type
WASH
Details
Combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1=CC=C2C=NNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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